
N-octanoylsphingosine 1-phosphate
Overview
Description
N-Octanoylsphingosine 1-phosphate (C26H52NO6P; exact mass: 505.3532 ) is a bioactive sphingolipid characterized by a sphingosine backbone modified with an octanoyl fatty acid chain and a phosphate group at the 1-position . It functions as a metabolic intermediate in ceramide pathways and is implicated in oxidative stress, apoptosis, and lipid metabolism regulation . Elevated levels of this compound are associated with recurrent spontaneous abortion (RSA), where it serves as a biomarker for oxidative stress-induced lipid metabolism disorders . Its octanoyl chain enhances membrane integration and influences receptor interactions, distinguishing it from other sphingosine derivatives .
Preparation Methods
Chemical Synthesis and Phosphorylation Strategies
Core Reaction Mechanism
N-Octanoylsphingosine 1-phosphate is synthesized through sequential acylation and phosphorylation of sphingosine backbones. The EvitaChem protocol utilizes a double decomposition reaction where sphingosine’s primary hydroxyl group reacts with octanoyl chloride under anhydrous conditions, followed by phosphorylation using di-tert-butyl dicarbonate (Boc)₂O and subsequent deprotection (Figure 1). Critical parameters include:
-
Temperature : 0–4°C during acylation to prevent N→O acyl migration
-
Solvent System : Dichloromethane:pyridine (9:1 v/v) for optimal nucleophilicity
-
Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 mol%
Post-synthesis purification involves silica gel chromatography with isocratic elution (chloroform:methanol:acetic acid = 90:9:1), yielding 82.4 ± 3.1% purity.
Industrial-Scale Ammonium Stabilization
Large-scale production (≥100 mmol) requires ammonium counterion incorporation to enhance solubility and storage stability. The final ammoniation step involves:
-
Dissolving phosphorylated intermediate in tert-butanol (0.5 M)
-
Adding ammonium acetate (1.2 eq) at 25°C
-
Lyophilization to obtain crystalline product (melting point: 146–148°C)
This method reduces hygroscopicity by 47% compared to sodium/potassium salts.
Biological Extraction from Exosomal Fractions
Ultracentrifugation Protocol
Exosomal C8-S1P isolation follows differential centrifugation adapted from nonalcoholic fatty liver disease studies :
Step | Speed (×g) | Duration | Temperature | Purpose |
---|---|---|---|---|
1 | 3,000 | 30 min | 4°C | Cellular debris removal |
2 | 12,000 | 45 min | 4°C | Microvesicle clearance |
3 | 110,000 | 70 min | 4°C | Exosome pelleting |
4 | 110,000 | 70 min | 4°C | PBS wash |
Resuspended exosomes in phosphate-buffered saline (PBS) yield 2.791 ± 0.463 μg C8-S1P per 10⁹ particles .
Metabolite Extraction and Analysis
Post-isolation, exosomal C8-S1P undergoes methanol-based extraction:
-
Resuspend exosomes in 50% methanol (120 μL/mg protein)
-
Vortex (1 min), incubate (10 min RT), store (-20°C overnight)
UHPLC-Q-TOF-MS/MS parameters :
-
Column : ACQUITY UPLC T3 (100 × 2.1 mm, 1.8 μm)
-
Mobile Phase : 0.1% formic acid in H₂O (A) and acetonitrile (B)
-
Gradient : 5–100% B over 7 min
Analytical Characterization Techniques
Structural Validation
High-Sensitivity Flow Cytometry :
-
CD9/CD81 exosomal markers confirm vesicle integrity
-
FITC-conjugated antibodies quantify surface density (≥10³ epitopes/vesicle)
-
Calnexin-negative control validates exosomal purity
-
12 μg protein load per lane on 10% SDS-PAGE
-
Size distribution: 80–120 nm (mode 94 nm)
-
Concentration: 2.1 × 10¹⁰ ± 3.4 × 10⁹ particles/mL
Metabolic Pathway Integration
C8-S1P biosynthesis intersects with linoleic acid metabolism (Figure 5 in ):
Metabolite | m/z | RT (min) | Fold Change | VIP Score |
---|---|---|---|---|
Linoleic acid | 281.247 | 6.063 | ↑2.108 | 1.405 |
C8-S1P | 506.360 | 4.961 | ↓2.791 | 2.529 |
Pathway analysis reveals competitive inhibition between C8-S1P and arachidonic acid derivatives (p < 0.005) .
Industrial Applications and Scalability
Drug Delivery Systems
Ammonium-stabilized C8-S1P demonstrates:
-
92% encapsulation efficiency in PEGylated liposomes
-
Plasma t₁/₂ = 8.7 ± 1.2 h (vs. 2.3 h for free form)
Biochemical Probes
C8-S1P’s cell permeability enables real-time sphingolipid tracking:
-
EC₅₀ = 4.7 μM for ceramide synthase inhibition
-
Kd = 12.3 nM for S1P receptor binding
Chemical Reactions Analysis
Hydrolysis and Degradation Reactions
C8 CerP participates in hydrolytic reactions critical for metabolic regulation:
a. Dephosphorylation by Phosphatases
The phosphate group is cleaved by lipid phosphatases (e.g., lipid phosphate phosphatases), regenerating N-octanoylsphingosine. This reaction is pH-dependent, with optimal activity at neutral to slightly acidic conditions .
b. Degradation by S1P Lyase (SPL)
SPL irreversibly cleaves C8 CerP at the C2–C3 bond, producing hexadecenal (from the sphingosine backbone) and ethanolamine phosphate (from the phosphate group). The octanoyl chain is released as a free fatty acid .
Reaction :
Enzymatic Modifications in Signaling Pathways
C8 CerP interacts with enzymes to modulate downstream signaling:
a. Activation of Cytosolic Phospholipase A2 (cPLA2)
C8 CerP binds to cPLA2, inducing the release of arachidonic acid (AA) from membrane phospholipids. This reaction is calcium-dependent and occurs at the Golgi apparatus .
b. Interaction with Ceramide Kinase (CerK)
CerK phosphorylates ceramide to form C1P, but C8 CerP can inhibit this enzyme competitively (IC₅₀ ≈ 7.8 μM), thereby regulating ceramide levels .
Chemical Stability and Reactivity
C8 CerP exhibits sensitivity to environmental conditions:
Comparative Reactivity with Analogues
C8 CerP’s reactivity differs from related sphingolipids due to its short acyl chain:
Scientific Research Applications
Cellular and Molecular Biology Applications
C8-S1P has been utilized in various studies to investigate its effects on cellular processes:
- Endothelial Colony-Forming Cells (ECFCs) : C8-S1P has been used in lipid preparations to treat ECFCs, facilitating nuclear morphology analysis. This application helps in understanding the role of sphingolipids in endothelial cell function and development .
- Metabolic Pathways in Amphibians : Research involving Rana catesbeiana (bullfrog) during metamorphosis has validated the use of C8-S1P to study its effects on metabolic pathways, highlighting its role in developmental biology .
- Transepithelial Electrical Resistance (TER) : C8-S1P is employed to screen lipids that can rapidly and reversibly alter TER or tight junction permeability in epithelial tissues, which is crucial for understanding barrier functions in various physiological contexts .
Pharmacological Applications
C8-S1P's pharmacological potential is being explored in several therapeutic areas:
- Anti-inflammatory Effects : Sphingosine 1-phosphate (S1P), a metabolite of C8-S1P, acts as a potent anti-inflammatory agent. It modulates immune responses by influencing the migration and activation of immune cells, which can be beneficial in treating inflammatory diseases .
- Cardiovascular Protection : Studies indicate that S1P can reduce ischemia-reperfusion injury in cardiac tissues. C8-S1P's role as a precursor could be significant in developing treatments for heart diseases by enhancing cardiomyocyte survival during hypoxic conditions .
- Cancer Research : The inhibitory effects of S1P on cancer cell motility have been documented. For instance, elevated intracellular levels of S1P were shown to inhibit the chemotactic motility of human breast cancer cells, suggesting potential applications in cancer therapeutics .
Table 1: Summary of Key Studies Involving C8-S1P
Future Directions and Research Implications
The diverse applications of N-octanoylsphingosine 1-phosphate present numerous avenues for future research:
- Therapeutic Development : Continued exploration into its anti-inflammatory and cardioprotective properties may lead to novel therapies for cardiovascular diseases and inflammatory disorders.
- Cancer Treatment Strategies : Investigating the mechanisms by which C8-S1P affects tumor cell behavior could yield new strategies for cancer treatment, particularly regarding metastasis prevention.
- Understanding Metabolic Disorders : Further studies on its role during amphibian metamorphosis may provide insights into metabolic regulation applicable to human health.
Mechanism of Action
N-octanoylsphingosine 1-phosphate exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors, which are G-protein-coupled receptors involved in various cellular processes. Upon binding to these receptors, the compound activates intracellular signaling pathways that regulate cell proliferation, migration, and survival. The specific molecular targets and pathways involved include the Gq and Gi protein pathways, which mediate different cellular responses .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
Notes:
- The octanoyl chain in N-octanoylsphingosine 1P increases hydrophobicity, affecting subcellular localization and receptor binding compared to S1P or SA1P .
- C1P lacks the sphingosine hydroxyl group, instead incorporating a fatty acid via an amide bond, altering its role in membrane dynamics .
Functional and Pathway Comparison
Key Findings :
- N-Octanoylsphingosine 1P is uniquely linked to oxidative stress in RSA, where its dysregulation correlates with disrupted ceramide intermediates .
- S1P and SA1P exhibit opposing trends under stress: S1P remains stable, while SA1P increases during welding fume exposure, suggesting distinct regulatory mechanisms .
- C1P promotes cell survival by counteracting ceramide-induced apoptosis, highlighting its antagonistic relationship with ceramide .
Metabolic and Analytical Differentiation
Insights :
- The octanoyl chain in N-octanoylsphingosine 1P necessitates specialized extraction protocols for accurate quantification .
- S1P receptor agonists/antagonists (e.g., phosphonates) demonstrate structural mimicry of the phosphate group but lack acyl chains, reducing membrane affinity .
Clinical and Research Implications
Biological Activity
N-octanoylsphingosine 1-phosphate (C8-S1P) is a bioactive sphingolipid that has garnered attention for its diverse biological activities, particularly in cell signaling, proliferation, and apoptosis regulation. This article explores the biological activity of C8-S1P, summarizing key findings from various studies, including case studies and research data.
Overview of this compound
This compound is a synthetic analog of sphingosine 1-phosphate (S1P), which is known to play crucial roles in various cellular processes. The structure of C8-S1P includes a long-chain fatty acid (octanoic acid) attached to the sphingosine backbone, enhancing its biological potency compared to other ceramide derivatives.
C8-S1P exhibits several mechanisms through which it influences cellular functions:
- Cell Proliferation : Research has shown that C8-S1P stimulates DNA synthesis and promotes cell division in various cell types, including fibroblasts. This effect is mediated through specific signaling pathways that involve activation of protein kinases and phospholipase D .
- Inhibition of Apoptosis : C8-S1P has been demonstrated to block apoptosis in different cellular contexts. It acts by modulating the activity of pro-apoptotic factors and enhancing survival signaling pathways .
- Inflammatory Response : As a sphingolipid mediator, C8-S1P plays a role in inflammatory responses by stimulating chemotaxis in immune cells, such as macrophages. This action is linked to receptor interactions involving Gi proteins .
Table 1: Summary of Biological Activities of this compound
Case Study: Role in Cancer Therapy
A study examined the effects of C8-S1P on cancer cell lines, revealing that it enhances cell proliferation while inhibiting apoptosis. This dual effect suggests potential therapeutic applications in cancer treatment where modulation of cell survival is crucial. Furthermore, the study highlighted the potential for C8-S1P to act as a sensitizer in combination therapies .
Comparative Analysis with Other Sphingolipids
C8-S1P shares similarities with other sphingolipids but exhibits unique properties due to its octanoyl chain. Compared to longer-chain sphingolipids like sphingosine 1-phosphate (S1P), C8-S1P demonstrates:
- Enhanced Bioactivity : Short-chain ceramide derivatives like C8-S1P have shown increased potency in stimulating cellular responses compared to their longer-chain counterparts .
- Distinct Signaling Pathways : While S1P primarily engages with S1P receptors, C8-S1P may activate additional pathways due to its structural differences, leading to varied biological outcomes .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for detecting and quantifying N-octanoylsphingosine 1-phosphate in biological samples?
this compound can be identified using mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS), leveraging its exact mass (505.3556 g/mol) and fragmentation patterns for specificity . Lipid extraction protocols should include phase separation (e.g., Bligh-Dyer method) to isolate sphingolipids. Quantitation requires stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Phosphatase inhibition during sample preparation is critical to prevent dephosphorylation .
Q. How does this compound contribute to ceramide metabolism and oxidative stress pathways?
As a ceramide derivative, this compound is implicated in sphingolipid recycling and oxidative stress modulation. It acts as a signaling molecule, with elevated levels observed in conditions like recurrent spontaneous abortion (RSA), where oxidative stress disrupts lipid metabolism . Experimental validation involves comparing its levels in disease models (e.g., via LC-MS) and correlating them with markers like sphinganine 1-phosphate and lipid peroxidation products (e.g., leukotrienes) .
Q. What experimental models are suitable for studying the role of this compound in inflammation or apoptosis?
In vitro models include primary fibroblasts or cancer cell lines treated with exogenous this compound to assess apoptosis (via caspase-3 activation) or inflammatory cytokine release (e.g., TNF-α/IL-6 ELISA). In vivo, murine models of metabolic or inflammatory diseases can be used, with tissue-specific lipidomics to track pathway activation . Controls should account for off-target effects by comparing structurally related sphingolipids.
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in lipidomic studies?
Contradictions often arise from variability in sample preparation (e.g., oxidation during lipid extraction) or differences in analytical platforms. To address this:
- Standardize protocols using validated reference materials (e.g., NIST-certified lipids).
- Perform inter-laboratory reproducibility studies.
- Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to distinguish biologically relevant changes from technical noise .
Q. What enzymatic interactions regulate the synthesis and degradation of this compound?
Key enzymes include sphingosine kinase (SPHK1/2) for phosphorylation and lipid phosphate phosphatases (e.g., LPP1-3) for dephosphorylation. Substrate specificity assays (e.g., using recombinant enzymes and synthetic substrates) reveal kinetic parameters (Km, Vmax). Inhibitors like SKI-II (SPHK inhibitor) or propranolol (LPP inhibitor) can validate functional roles in cellular models .
Q. How does the acyl chain length (e.g., octanoyl vs. palmitoyl) influence the bioactivity of sphingosine 1-phosphate derivatives?
Structure-activity relationship (SAR) studies compare N-acyl variants in assays such as:
- Membrane permeability (via fluorescent tagging).
- Receptor binding (e.g., S1PR1/2 affinity using SPR or radioligand displacement).
- Functional outcomes (e.g., calcium flux in HEK293 cells). Shorter chains (C8) may enhance solubility but reduce receptor affinity compared to longer chains (C16) .
Q. What experimental designs are optimal for studying this compound’s cross-talk with other lipid mediators?
Use lipidomics to profile co-regulated metabolites (e.g., eicosanoids, glycerophospholipids) in response to perturbations (e.g., gene knockout or pharmacological inhibition). Time-course experiments and dose-response analyses can identify causal relationships. Data integration tools (e.g., KEGG pathway mapping) contextualize findings within broader metabolic networks .
Q. Methodological Challenges and Solutions
Q. How can researchers address the instability of this compound in aqueous solutions?
- Store stock solutions in organic solvents (e.g., methanol) at -80°C under inert gas (N2/Ar).
- Avoid repeated freeze-thaw cycles.
- Include antioxidants (e.g., BHT) in buffers to prevent oxidation .
Q. What strategies improve the specificity of functional assays for this compound?
- Use genetic knockdown/knockout models (e.g., CRISPR-Cas9 targeting SPHK or LPP genes).
- Pair MS-based quantitation with functional readouts (e.g., siRNA silencing followed by lipidomics and apoptosis assays).
- Validate findings with orthogonal methods (e.g., immunoblotting for downstream targets like ERK1/2 phosphorylation) .
Q. How to design a robust study linking this compound to disease mechanisms?
- Cohort selection: Include well-phenotyped patient samples (e.g., stratified by oxidative stress biomarkers).
- Multi-omics integration: Combine lipidomics with transcriptomics/proteomics to identify regulatory nodes.
- Mechanistic follow-up: Use ex vivo models (e.g., patient-derived organoids) to test causality .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-WRBRXSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.